5-Bromo-2-methylindole
Overview
Description
5-Bromo-2-methylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the fifth position and a methyl group at the second position of the indole ring. Indole derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
This compound, a bromoalkylindole derivative, primarily targets the respiratory system . Indoles, both natural and synthetic, play a significant role in cell biology and are important types of molecules in natural products and drugs .
Mode of Action
They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Pathways
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Result of Action
Indoles in general have been reported to have a range of effects, including the treatment of cancer cells, microbes, and various disorders in the human body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is recommended to use this compound only outdoors or in a well-ventilated area . Furthermore, it is known to cause skin and eye irritation, and may cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methylindole is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives, such as this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds play a significant role in cell biology and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . It interacts with various enzymes or cofactors, which could also include any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-methylindole can be synthesized through the bromination of 2-methylindole. The process involves the reaction of 2-methylindole with bromine in the presence of a suitable solvent and catalyst. For example, the reaction can be carried out using sulfuric acid and silver sulfate as catalysts, with bromine added at room temperature over several hours .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve more scalable and efficient methods. One such method includes the use of o-nitro benzaldehydes, phosphorane, triphenyl phosphine, and diphenyl ether, heated at 260°C for one hour .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted indoles.
Oxidation Reactions: Oxidized derivatives of this compound.
Reduction Reactions: Reduced forms of the compound with different functional groups.
Scientific Research Applications
5-Bromo-2-methylindole has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
5-Bromoindole: Similar structure but lacks the methyl group at the second position.
2-Methylindole: Similar structure but lacks the bromine atom at the fifth position.
5-Methylindole: Similar structure but has a methyl group at the fifth position instead of bromine.
Uniqueness: 5-Bromo-2-methylindole is unique due to the presence of both a bromine atom and a methyl group on the indole ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUZAZKEDCDGRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407432 | |
Record name | 5-Bromo-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-34-9 | |
Record name | 5-Bromo-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-methylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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